molecular formula C5H7ClN2O2 B576754 1-Chloro-3-diazo-1-ethoxypropan-2-one CAS No. 13984-37-7

1-Chloro-3-diazo-1-ethoxypropan-2-one

Cat. No.: B576754
CAS No.: 13984-37-7
M. Wt: 162.573
InChI Key: COSLXJANWSCVAG-ARJAWSKDSA-N
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Description

1-Chloro-3-diazo-1-ethoxypropan-2-one is a highly specialized organochlorine compound featuring a ketone backbone substituted with a chloro group, an ethoxy group at position 1, and a diazo (-N₂) group at position 3. However, direct experimental data on its physical properties (e.g., boiling point, density) or synthesis protocols are notably absent in the provided evidence, necessitating inferences from structural analogs.

Properties

CAS No.

13984-37-7

Molecular Formula

C5H7ClN2O2

Molecular Weight

162.573

IUPAC Name

(Z)-3-chloro-1-diazonio-3-ethoxyprop-1-en-2-olate

InChI

InChI=1S/C5H7ClN2O2/c1-2-10-5(6)4(9)3-8-7/h3,5H,2H2,1H3/b4-3-

InChI Key

COSLXJANWSCVAG-ARJAWSKDSA-N

SMILES

CCOC(C(=C[N+]#N)[O-])Cl

Synonyms

2-Propanone, 1-chloro-3-diazo-1-ethoxy-

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-3-diazo-1-ethoxypropan-2-one typically involves the reaction of ethyl chloroacetate with diazomethane. The reaction conditions often require a controlled environment to ensure the safe handling of diazomethane, which is a highly reactive and potentially hazardous reagent. Industrial production methods may involve the use of specialized equipment to handle and contain the reactive intermediates and products .

Chemical Reactions Analysis

1-Chloro-3-diazo-1-ethoxypropan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.

    Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions, forming cyclic compounds. Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1-Chloro-3-diazo-1-ethoxypropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-3-diazo-1-ethoxypropan-2-one involves its reactivity with various molecular targets. The diazo group can act as a source of nitrogen, participating in nitrogen transfer reactions. The chloro group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The ethoxy group can participate in esterification and other reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of diazo, ethoxy, and chloro substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Key Properties of 1-Chloro-3-diazo-1-ethoxypropan-2-one and Analogs
Compound Name Molecular Formula Functional Groups Boiling Point (°C) Density (g/cm³) Applications
This compound C₅H₇ClN₂O₂ Chloro, Diazo, Ethoxy, Ketone Not reported Not reported Organic synthesis, Reagents
1-Chloro-3-(3-chlorophenyl)propan-2-one C₉H₈Cl₂O Chloro (aryl and alkyl), Ketone 90–93 (0.22–0.25 Torr) 1.275±0.06 Pharmaceutical intermediates
1-Chloro-2-methyl-2-propanol C₄H₉ClO Chloro, Hydroxyl Not reported Not reported Solvent, Chemical intermediate

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